1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

CAS No.: 2098128-22-2

Cat. No.: VC3158603

Molecular Formula: C10H8FN5

Molecular Weight: 217.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098128-22-2 |

|---|---|

| Molecular Formula | C10H8FN5 |

| Molecular Weight | 217.2 g/mol |

| IUPAC Name | 2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C10H8FN5/c11-1-4-16-8(6-12)5-9(15-16)10-7-13-2-3-14-10/h2-3,5,7H,1,4H2 |

| Standard InChI Key | UFEFWLUMQAWYFL-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)C#N)CCF |

| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)C#N)CCF |

Introduction

Structural Characteristics and Properties

Molecular Structure

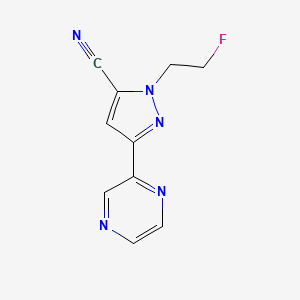

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile contains several key structural features that define its chemical identity and potential reactivity. The central scaffold is a 1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The compound has three main functional components: the 2-fluoroethyl group attached to the N1 position of the pyrazole ring, the pyrazin-2-yl substituent at the C3 position, and the carbonitrile (CN) group at the C5 position. This combination of structural elements creates a molecule with an extended conjugated system and multiple nitrogen atoms that can participate in hydrogen bonding and coordinate with biological targets.

The 2-fluoroethyl group shares structural similarity with the substituent found in 1-(2-fluoroethyl)-3-nitro-1H-pyrazole , suggesting common synthetic approaches might be applicable. The presence of the fluorine atom introduces unique properties including enhanced metabolic stability and lipophilicity, which are often beneficial characteristics for pharmaceutical compounds. The carbonitrile functionality resembles that found in 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile , which has been studied as a stimulator of soluble guanylate cyclase.

Physical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, the following physical properties can be estimated for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile:

Table 1.1: Estimated Physical Properties of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₀H₈FN₅ | Structural analysis |

| Molecular Weight | 217.20 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Characteristic of similar heterocyclic compounds |

| Appearance | Crystalline powder | Typical for related pyrazole derivatives |

| Solubility | Likely soluble in DMSO, methanol, dichloromethane; limited water solubility | Based on polarity and structural features |

| Melting Point | 160-210°C (estimated) | Range observed for similar pyrazole-carbonitrile compounds |

| LogP | 1.2-2.0 (estimated) | Based on structural features and fluorine content |

The presence of multiple nitrogen atoms in the structure suggests that the compound would exhibit hydrogen bond acceptor capabilities, which would influence its solubility profile and interactions with biological systems. The carbonitrile group would contribute to the compound's dipole moment and potential for polar interactions.

Chemical Properties

The chemical reactivity of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile would be primarily determined by its functional groups. The carbonitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially forming carboxamide or carboxylic acid derivatives. This reactivity resembles the behavior of other nitrile-containing compounds and could serve as a basis for further derivatization. The fluoroethyl group introduces a carbon-fluorine bond, which is generally stable but may participate in nucleophilic substitution reactions under specific conditions.

The pyrazole ring typically exhibits aromatic character, making it resistant to addition reactions but susceptible to electrophilic substitution, although with reduced reactivity compared to benzene. The pyrazin-2-yl substituent introduces additional nitrogen atoms that can act as hydrogen bond acceptors and potential coordination sites for metals, which might influence the compound's interaction with biological targets.

Due to the extended conjugated system involving the pyrazole, carbonitrile, and pyrazine components, the compound would likely exhibit UV absorption and potentially fluorescence properties, which could be useful for analytical detection and monitoring in various applications.

Synthesis Approaches

Key Intermediates and Considerations

Several key intermediates would be involved in the synthesis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile:

Table 2.1: Potential Key Intermediates in the Synthesis

| Intermediate | Role in Synthesis | Synthetic Considerations |

|---|---|---|

| 3-(Pyrazin-2-yl)-1H-pyrazole-5-carbonitrile | Precursor for N-alkylation | Preparation may involve cross-coupling of halopyrazine with pyrazole derivative |

| 2-Fluoroethyl halide or tosylate | Alkylating agent for N1 position | Commercial availability or preparation from ethylene glycol derivatives |

| Pyrazin-2-ylboronic acid or equivalent | Coupling partner for introducing pyrazinyl group | Stability and reactivity in cross-coupling reactions |

| β-Ketonitrile derivatives | Precursors for pyrazole formation | Condensation with hydrazine derivatives |

The selective N-alkylation could present challenges due to the presence of multiple nitrogen atoms, potentially requiring protection/deprotection strategies or careful control of reaction conditions. The stability of the carbonitrile group during certain transformations would need to be considered, and protecting group strategies might be necessary depending on the synthetic route chosen.

Spectroscopic Characterization

Spectroscopic Profile

The spectroscopic profile of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile would provide essential information for its identification and structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the fluoroethyl protons (typically 4.4-4.7 ppm for -CH₂F and 4.2-4.5 ppm for -NCH₂-), the pyrazole C4-H (typically 7.5-8.0 ppm), and the pyrazine protons (typically 8.5-9.5 ppm)

-

¹³C NMR would display signals for all carbon atoms, including the characteristic carbonitrile carbon (typically 110-115 ppm)

-

¹⁹F NMR would show a signal for the fluorine atom (typically -220 to -230 ppm), providing confirmation of the fluoroethyl group

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption band for the carbonitrile group at approximately 2220-2240 cm⁻¹

-

Bands corresponding to C=N stretching vibrations from the pyrazole and pyrazine rings (1600-1650 cm⁻¹)

-

C-F stretching vibration typically appearing at 1000-1100 cm⁻¹

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to the calculated molecular weight (217.20 g/mol)

-

Fragmentation patterns likely showing loss of the fluoroethyl group and other characteristic fragmentations

-

Analytical Methods

For purification and analysis of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile, various chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns with acetonitrile/water or methanol/water mobile phases

-

UV detection at wavelengths corresponding to the compound's absorption maxima (likely in the range of 250-320 nm due to the conjugated system)

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

-

Visualization under UV light due to the compound's expected fluorescence properties

-

-

X-ray Crystallography:

-

Could provide definitive structural confirmation, including bond angles, lengths, and three-dimensional arrangement

-

Would require obtaining suitable single crystals of the compound

-

These analytical methods would be essential for confirming the structure, purity, and identity of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile in both research and potential pharmaceutical applications.

The patent literature describes substituted pyrimidine derivatives as inhibitors of PKC-theta for treating immunological disorders and type II diabetes . The structural similarity of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile to these compounds suggests potential for similar biological activities.

Physicochemical and Pharmacokinetic Predictions

Drug-likeness Parameters

The drug-like properties of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be assessed using various physicochemical parameters commonly employed in medicinal chemistry:

Table 5.1: Predicted Drug-likeness Parameters for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 217.20 g/mol | Within optimal range (<500) for oral bioavailability |

| cLogP | 1.2-2.0 (estimated) | Suggests moderate lipophilicity, favorable for membrane permeation |

| Hydrogen Bond Acceptors | 6 | Within Lipinski's rule of 5 limit (<10) |

| Hydrogen Bond Donors | 0 | Within Lipinski's rule of 5 limit (<5) |

| Rotatable Bonds | 3-4 | Suggests reasonable conformational flexibility |

| Topological Polar Surface Area | ~70-90 Ų (estimated) | Suggests potential for adequate oral absorption |

These parameters suggest that 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile would possess favorable drug-like properties according to Lipinski's rule of 5 and related criteria for oral bioavailability. The moderate lipophilicity combined with a reasonable polar surface area would likely contribute to a balanced solubility and permeability profile.

Pharmacokinetic Considerations

Several features of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile would influence its pharmacokinetic behavior:

-

Absorption: The moderate lipophilicity and molecular weight suggest potential for good oral absorption. The presence of multiple nitrogen atoms might enhance solubility in acidic environments such as the stomach.

-

Distribution: The fluorinated substituent would likely enhance lipophilicity and membrane permeability, potentially facilitating distribution across biological membranes, including the blood-brain barrier.

-

Metabolism: The fluoroethyl group would likely confer resistance to oxidative metabolism at that position, which could enhance metabolic stability compared to non-fluorinated analogs. The carbonitrile group might undergo hydrolysis to form carboxamide or carboxylic acid metabolites.

-

Excretion: The compound's moderate molecular weight and polarity suggest it would likely undergo renal excretion, possibly following metabolism to more polar derivatives.

The fluorine substitution represents a common strategy in medicinal chemistry to improve metabolic stability, which could potentially lead to longer half-life and more favorable dosing regimens if the compound were developed as a therapeutic agent.

Research Applications and Development Opportunities

Future Development Directions

Several avenues for further development of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile and related derivatives could be explored:

-

Comprehensive Structural Characterization: Detailed spectroscopic analysis and X-ray crystallography studies to fully elucidate the three-dimensional structure and electronic properties.

-

Structure-Activity Relationship Studies: Systematic modification of different positions of the molecule to identify optimal substitution patterns for specific biological activities.

-

Target Identification: Proteomic and genomic approaches to identify specific molecular targets with which the compound interacts, which would guide further optimization efforts.

-

Formulation Development: Investigation of appropriate formulation strategies to optimize solubility, stability, and delivery for potential pharmaceutical applications.

-

Analog Development: Creation of a library of analogs with variations in the fluoroethyl, pyrazinyl, and carbonitrile groups to explore structure-activity relationships and optimize properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume